((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropyl ring, followed by the introduction of the phenyl and fluoro groups. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropyl ring, which introduces strain into the molecule. The presence of the phenyl and fluoro groups would also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
As a cyclopropyl compound,((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
would be expected to undergo reactions characteristic of cyclopropanes, such as ring-opening reactions. The presence of the phenyl and fluoro groups could also enable other types of reactions . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the nonpolar phenyl and fluoro groups would impact its solubility, boiling point, and melting point .Scientific Research Applications
Enantioselective Synthesis and Catalysis
One notable application of compounds structurally related to ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol involves enantioselective synthesis. For example, enantioselective epoxidation of α,β-enones was promoted using a catalyst synthesized from (R)-1-phenylethylamine, highlighting the potential of related compounds in asymmetric synthesis processes to afford epoxides with high enantioselectivity (Jun Lu et al., 2008).
Chemical Reactivity and Mechanistic Insights
The reactivity of cyclopropyl derivatives in the presence of different reagents has been extensively studied. For instance, the solvolysis conditions and reaction mechanisms of 1-fluoro-1-bromo-2-arylcyclopropanes have been analyzed, demonstrating how substituents influence reaction pathways and rates (V. Aksenov et al., 1978).
Molecular Structure and Conformation
Molecular structure and conformational preferences of ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol related compounds have been explored through various spectroscopic techniques. For instance, the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol was studied, providing insights into the stability and conformational preferences of such molecules (H. Møllendal et al., 2004).
Lipase-Catalyzed Kinetic Resolution
The synthesis of enantiopure monofluorinated phenylcyclopropanes, including kinetic resolution steps catalyzed by Amano PS lipase, underscores the application of ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol in producing stereochemically complex molecules. These processes are critical for creating compounds with specific optical activities (T. C. Rosen et al., 2002).
Fluoroalkoxylation Chemistry
The effect of the structure of alkenes and alcohols on the stereochemistry and relative rate of fluoroalkoxylation was investigated, showing how fluorinated compounds can be efficiently formed and how the reaction stereochemistry depends on substrate and solvent (S. Stavber et al., 1994).
Safety And Hazards
properties
IUPAC Name |
[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPVKXHJADEGK-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@]1(CO)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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